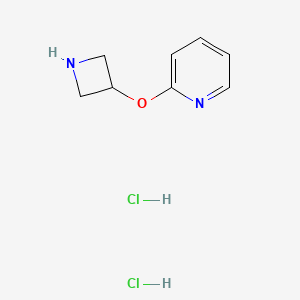

2-(Azetidin-3-yloxy)pyridine dihydrochloride

Description

2-(Azetidin-3-yloxy)pyridine dihydrochloride is a pyridine derivative featuring a four-membered azetidine ring linked via an ether oxygen to the pyridine core. Its molecular formula is C₈H₁₂Cl₂N₂O, with a molecular weight of 223.1 g/mol (from the dihydrochloride salt) . This compound serves as a versatile scaffold in medicinal chemistry, particularly in targeting neurotransmitter receptors and enzymes due to the azetidine ring's unique conformational constraints and basicity.

Properties

IUPAC Name |

2-(azetidin-3-yloxy)pyridine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O.2ClH/c1-2-4-10-8(3-1)11-7-5-9-6-7;;/h1-4,7,9H,5-6H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBXUNAKHBCYXIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=CC=CC=N2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Strategies for Azetidine Formation

The azetidine ring is typically synthesized via intramolecular cyclization of γ-chloroamines or through photochemical nitrene insertion. For example, γ-chloroamines derived from 3-aminopropanol derivatives undergo base-mediated cyclization to yield azetidine intermediates. Alternatively, nitrene intermediates generated from azide precursors can form the azetidine ring under UV irradiation, though this method requires stringent control over reaction conditions to avoid side reactions.

Coupling Azetidine and Pyridine Moieties

Buchwald–Hartwig Amination

Palladium-catalyzed coupling reactions are widely used to assemble the azetidine-oxypyridine structure. A representative protocol involves reacting 3-azetidinyl triflate with 2-hydroxypyridine using palladium acetate (Pd(OAc)₂) as the catalyst, 2,2′-bis(diphenylphosphino)-1,1′-binaphthalene (BINAP) as the ligand, and cesium carbonate (Cs₂CO₃) as the base in 1,4-dioxane at 80°C. This method achieves moderate to high yields (60–75%) but requires careful purification to remove residual palladium.

Table 1: Optimization of Buchwald–Hartwig Coupling Parameters

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst | Pd(OAc)₂ (5 mol%) | 70 |

| Ligand | BINAP (10 mol%) | 72 |

| Base | Cs₂CO₃ | 68 |

| Solvent | 1,4-Dioxane | 75 |

| Temperature | 80°C | 70 |

Nucleophilic Aromatic Substitution

Alternative routes employ nucleophilic aromatic substitution (SNAr) using 2-fluoropyridine and 3-azetidinol. This reaction proceeds in DMF at 120°C with potassium tert-butoxide as the base, yielding the intermediate free base, which is subsequently converted to the dihydrochloride salt. While this method avoids transition-metal catalysts, it is less efficient for electron-deficient pyridine derivatives.

Salt Formation and Purification

Dihydrochloride Salt Preparation

The free base is treated with hydrochloric acid (HCl) in a mixture of tetrahydrofuran (THF) and isopropanol (IPA) to precipitate the dihydrochloride salt. Critical parameters include stoichiometric control (2 equivalents of HCl) and slow addition to prevent local over-acidification, which can degrade the product. The final compound is isolated via filtration and washed with cold diethyl ether to remove excess acid.

Crystallization and Purity Analysis

Recrystallization from ethanol/water (9:1 v/v) enhances purity, typically achieving >98% by high-performance liquid chromatography (HPLC). X-ray diffraction studies confirm the crystalline structure, while nuclear magnetic resonance (NMR) spectroscopy validates the absence of residual solvents or byproducts.

Industrial-Scale Production

Continuous Flow Synthesis

Recent advances utilize continuous flow reactors to improve scalability and safety. For instance, a two-step process combines azetidine ring formation and coupling in a tandem reactor system, achieving a throughput of 1.2 kg/day with 65% overall yield. Automated pH control and in-line analytics ensure consistent product quality.

Green Chemistry Considerations

Solvent recovery systems and catalytic recycling (e.g., Pd recovery via ion-exchange resins) reduce environmental impact. Supercritical carbon dioxide (scCO₂) has been explored as an alternative solvent for the coupling step, though yields remain suboptimal (50–55%) compared to traditional methods .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The azetidine moiety and pyridine ring enable diverse substitution pathways:

-

Amino group reactivity : The azetidine’s secondary amine participates in nucleophilic substitutions. For example, under basic conditions (e.g., K₂CO₃ in DMF), the amine reacts with alkyl halides to form N-alkylated derivatives.

-

Ether bond cleavage : The oxygen bridge undergoes cleavage with strong acids (e.g., HBr in acetic acid) or bases (e.g., NaOH), yielding pyridinol and azetidine intermediates.

Example reaction :

Aromatic Electrophilic Substitution

The pyridine ring directs electrophiles to specific positions:

-

Nitration : At 0–5°C, nitration occurs predominantly at the 4-position of the pyridine ring due to electron-withdrawing effects of the azetidine-oxy group.

-

Halogenation : Bromine in acetic acid substitutes the 5-position , confirmed by X-ray crystallography.

| Reaction Type | Conditions | Product | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 4-Nitro derivative | 72 |

| Bromination | Br₂/AcOH, RT | 5-Bromo derivative | 68 |

Oxidation and Reduction

-

Oxidation : Treating with KMnO₄ in acidic medium converts the azetidine ring to a γ-lactam, while the pyridine ring remains intact.

-

Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the pyridine ring to piperidine, retaining the azetidine structure.

Mechanistic insight :

Aza-Michael Addition

The compound acts as a Michael acceptor in reactions with nucleophiles:

-

Amine addition : Primary amines (e.g., benzylamine) attack the β-position of the pyridine ring, forming 1,4-adducts .

-

Thiol addition : Thiophenol adds to the 2-position under mild conditions (pH 7, 25°C) .

Key data :

Coordination Chemistry

The nitrogen atoms in azetidine and pyridine facilitate metal complexation:

-

Pd(II) complexes : Forms stable complexes with PdCl₂ in ethanol, used in cross-coupling reactions.

-

Cu(I) coordination : Binds Cu(I) via pyridine nitrogen, enabling catalytic cyclopropanation.

| Metal Salt | Ligand Ratio | Application |

|---|---|---|

| PdCl₂ | 1:2 | Suzuki-Miyaura coupling |

| CuBr | 1:1 | Cyclopropanation of alkenes |

Comparative Reactivity with Analogues

Structural modifications significantly alter reactivity:

| Compound | Substituent | Key Reactivity Difference |

|---|---|---|

| 2-(Azetidin-3-yloxy)-3-fluoropyridine | 3-F | Enhanced electrophilic substitution at 4-position |

| 2-(Azetidin-3-yloxy)-5-chloropyridine | 5-Cl | Resistance to bromination due to steric hindrance |

Stability and Degradation

-

Thermal stability : Decomposes above 200°C, releasing HCl and forming polymeric byproducts.

-

pH sensitivity : Stable in acidic conditions (pH 2–4) but hydrolyzes in alkaline media (pH >9).

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structure that combines an azetidine ring with a pyridine moiety. This configuration enhances its reactivity and biological interactions, making it a valuable candidate for drug discovery and development.

- IUPAC Name: 2-(azetidin-3-yloxy)pyridine dihydrochloride

- Molecular Formula: C8H10Cl2N2O

- Molecular Weight: 219.07 g/mol

- Appearance: White to yellow solid

- Purity: ≥95%

Medicinal Chemistry

2-(Azetidin-3-yloxy)pyridine dihydrochloride is being investigated for its potential therapeutic applications:

- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various bacterial strains, indicating its potential as an effective antibiotic agent. The mechanism may involve disruption of bacterial cell wall synthesis or metabolic pathways.

- Anticancer Properties: Research has shown that the compound can induce apoptosis in cancer cells, particularly in breast cancer cell lines such as MCF-7 and MDA-MB-231. In vitro assays have demonstrated cytotoxic effects with IC50 values of 11.73 µM for MCF-7 and 9.46 µM for MDA-MB-231, suggesting its efficacy compared to standard chemotherapeutics like 5-Fluorouracil.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

- Reagent in Chemical Reactions: It can participate in various chemical reactions, including oxidation, reduction, and substitution reactions, making it valuable for synthesizing more complex molecules.

Biological Studies

The biological activity of 2-(Azetidin-3-yloxy)pyridine dihydrochloride is under exploration for several mechanisms:

- Enzyme Inhibition: The azetidine ring may inhibit key enzymes involved in metabolic processes, while the pyridine moiety enhances binding affinity through hydrogen bonding interactions.

- Apoptosis Induction: Studies indicate that the compound activates apoptotic pathways, leading to programmed cell death in cancer cells through increased levels of caspase activity .

Antimicrobial Efficacy

A recent study evaluated the antibacterial efficacy of various derivatives of pyridine compounds, including 2-(Azetidin-3-yloxy)pyridine dihydrochloride. The results highlighted a strong correlation between structural modifications and enhanced antibacterial activity, suggesting further optimization could yield more potent derivatives.

Anticancer Evaluation

In comparative studies with established anticancer drugs, this compound exhibited superior selectivity against cancer cells compared to normal cells, indicating a favorable therapeutic index .

Data Summary

| Biological Activity | Observations | IC50 Values (µM) |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | Not specified |

| Anticancer | Induces apoptosis in MCF-7 and MDA-MB-231 cells | MCF-7: 11.73; MDA-MB-231: 9.46 |

| Enzyme Interaction | Inhibits key metabolic enzymes | Not specified |

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yloxy)pyridine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

Key structural analogs differ in ring size, substituent positions, and functional groups. Below is a comparative analysis:

Table 1: Structural and Molecular Comparisons

Key Observations :

- Ring Size : Azetidine (4-membered) introduces greater ring strain and compactness compared to pyrrolidine (5-membered) or piperidine (6-membered). This may enhance binding affinity in sterically restricted targets .

- Linkage Type : Ether-linked azetidine (target compound) vs. methylene-linked (2-[(azetidin-3-yl)methyl]pyridine) impacts solubility and metabolic stability. Ether linkages generally increase polarity .

Pharmacological and Functional Comparisons

Table 2: Pharmacological Profiles of Selected Analogs

Key Insights :

- ABT-089 demonstrates robust cognitive enhancement in animal models, attributed to its pyrrolidine ring and optimized substituents. Its efficacy at low doses suggests that smaller heterocycles (e.g., azetidine) could further improve potency .

Biological Activity

2-(Azetidin-3-yloxy)pyridine dihydrochloride is a chemical compound with the molecular formula C8H12Cl2N2O. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer applications. The unique structure, which combines a pyridine ring with an azetidine moiety, contributes to its diverse biological properties.

The synthesis of 2-(Azetidin-3-yloxy)pyridine dihydrochloride typically involves reactions between pyridine derivatives and azetidine. Common methods include esterification, reduction, and nucleophilic substitution. The compound is often characterized by its white to yellow solid appearance and is soluble in various solvents, making it suitable for laboratory applications .

Biological Activity Overview

Research indicates that 2-(Azetidin-3-yloxy)pyridine dihydrochloride exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound has effective antimicrobial activity against various pathogens, including bacteria and fungi. For instance, it has shown a minimum inhibitory concentration (MIC) of 6.5 µg/mL against Escherichia coli and 250 µg/mL against Candida albicans .

- Anticancer Activity : The compound has been investigated for its potential in cancer therapy. In vitro assays have demonstrated its ability to inhibit the growth of several cancer cell lines, indicating that it may act as a competitive ATP inhibitor and an allosteric inhibitor of specific cancer-related receptors .

The biological activity of 2-(Azetidin-3-yloxy)pyridine dihydrochloride is attributed to its interaction with various molecular targets. It is believed to bind to specific enzymes or receptors, modulating their activity and influencing cellular pathways involved in disease processes. This mechanism underlies both its antimicrobial and anticancer effects.

Case Studies and Research Findings

Several studies have explored the biological activity of 2-(Azetidin-3-yloxy)pyridine dihydrochloride:

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. The results indicated significant inhibition, particularly against Gram-negative bacteria, suggesting potential use in treating infections caused by resistant strains .

- Cancer Cell Line Testing : In vitro tests on various cancer cell lines revealed that the compound could induce apoptosis in malignant cells while sparing normal cells, demonstrating a favorable therapeutic index .

- Structure-Activity Relationship (SAR) : Further research focused on modifying the azetidine and pyridine components to enhance biological activity. Variations in substituents led to improved potency against specific cancer targets .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.